Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882049
InChI: InChI=1S/C16H16BrClO/c1-2-19-15-6-3-12(4-7-15)9-14-10-13(11-17)5-8-16(14)18/h3-8,10H,2,9,11H2,1H3
SMILES:
Molecular Formula: C16H16BrClO
Molecular Weight: 339.7 g/mol

Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-

CAS No.:

Cat. No.: VC15882049

Molecular Formula: C16H16BrClO

Molecular Weight: 339.7 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- -

Specification

Molecular Formula C16H16BrClO
Molecular Weight 339.7 g/mol
IUPAC Name 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
Standard InChI InChI=1S/C16H16BrClO/c1-2-19-15-6-3-12(4-7-15)9-14-10-13(11-17)5-8-16(14)18/h3-8,10H,2,9,11H2,1H3
Standard InChI Key JVULBFQTADUKGK-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)CBr)Cl

Introduction

Chemical Identity and Nomenclature

Structural Characterization

The compound’s systematic IUPAC name is 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene, reflecting its biphenyl structure. It consists of a central benzene ring substituted with bromine at position 4, chlorine at position 1, and a 4-ethoxybenzyl group at position 2 (Figure 1) . The molecular formula is C₁₅H₁₄BrClO, with a molar mass of 325.63 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number461432-23-5
SMILES NotationClC1=CC(=C(C=C1Br)CC2=CC=C(OCC)C=C2)
InChI KeyZUNCHZBITMUSRD-UHFFFAOYSA-N
Synonyms5-Bromo-2-chloro-4'-ethoxydiphenylmethane; Dapagliflozin Bromo impurity

Nomenclature Considerations

A discrepancy exists between the queried compound name (4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene) and the extensively documented structure 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. The term "bromomethyl" implies a -CH₂Br substituent, whereas the confirmed structure features a direct bromine substitution (-Br) at position 4 . This distinction is critical for accurate synthesis and application.

Synthesis and Manufacturing

Traditional Synthesis Route

The original method described in U.S. Pat. No. 6,515,117 involves two steps :

Improved One-Pot Process

A patent-pending innovation (US20160280619A1) streamlines synthesis while avoiding acetonitrile :

  • Chlorination: 5-Bromo-2-chlorobenzoic acid reacts with oxalyl chloride in dichloromethane (DCM) to form the acyl chloride.

  • Coupling and Reduction: The acyl chloride undergoes AlCl₃-catalyzed coupling with phenetole, followed by in-situ reduction using triethylsilane (Et₃SiH) in DCM at 20–25°C.
    Key Advantages:

  • Eliminates acetonitrile, reducing impurity formation.

  • Achieves a 92% yield (2.5 g from 2 g starting material) .

Table 2: Synthesis Conditions Comparison

ParameterTraditional MethodOne-Pot Method
SolventAcetonitrileDichloromethane
Reducing AgentNaBH₄Et₃SiH
Reaction Time16–36 hours36 hours
Impurity FormationHigh (VI)Negligible
Yield75–80%92%

Physicochemical Properties

Stability

Stable under recommended storage conditions (sealed, dry, room temperature), with no reported decomposition over 24 months .

Applications and Industrial Significance

Role in Dapagliflozin Production

As the penultimate intermediate in dapagliflozin synthesis, the compound undergoes glycosylation with a protected glucose derivative to form the SGLT2 inhibitor’s core structure . Its purity (>99.5%) is critical to avoid downstream impurities affecting drug efficacy .

Regulatory Status

Listed in the FDA’s Inactive Ingredient Database for use in oral formulations, with stringent limits on residual solvents (e.g., DCM < 600 ppm) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J=8.4 Hz, 1H, Ar-H), 7.28–7.18 (m, 3H, Ar-H), 6.85 (d, J=8.8 Hz, 2H, OCH₂CH₃), 4.01 (q, J=7.0 Hz, 2H, OCH₂), 3.92 (s, 2H, CH₂), 1.41 (t, J=7.0 Hz, 3H, CH₃) .

  • MS (ESI+): m/z 327.0 [M+H]⁺, 329.0 [M+H+2]⁺ (Br/Cl isotopic pattern) .

Chromatographic Methods

HPLC Purity Method:

  • Column: C18 (4.6 × 150 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile/water (70:30).

  • Flow Rate: 1.0 mL/min.

  • Retention Time: 6.8 minutes .

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